N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE
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Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound characterized by the presence of an adamantane moiety and a benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE typically involves the reaction of adamantanecarboxylic acid with benzoxazole derivatives under specific conditions. One common method includes the use of enamides as intermediates, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspase-8 and the cleavage of poly ADP-ribose polymerase (PARP) . This indicates its potential role in disrupting cellular processes critical for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: These compounds share structural similarities and have been studied for their biological activities.
Adamantane Derivatives: Compounds with adamantane moieties are known for their stability and unique chemical properties.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is unique due to the combination of the adamantane and benzoxazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-19(13-26-20-23-17-3-1-2-4-18(17)25-20)22-6-5-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUONJQIKUALRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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